HDAC11 Inhibition & Isoform Selectivity
2-Bromo-N-butyl-4-(trifluoromethoxy)benzenesulfonamide demonstrates nanomolar inhibitory activity against human HDAC11 (IC50 = 13 nM) and exhibits a defined selectivity window over the closely related HDAC6 (IC50 = 170 nM) and HDAC7 (IC50 = 610 nM) isoforms [1]. This profile is distinct from broad-spectrum HDAC inhibitors like Vorinostat (SAHA) and allows for targeted investigation of HDAC11-specific biology.
Relative to HDAC6 170 nM, 13-fold
| Evidence Dimension | Inhibition of HDAC isoforms (IC50) |
|---|---|
| Target Compound Data | HDAC11: 13 nM; HDAC6: 170 nM; HDAC7: 610 nM |
| Comparator Or Baseline | Internal comparator: HDAC6 (170 nM) and HDAC7 (610 nM) |
| Quantified Difference | 13-fold selectivity for HDAC11 over HDAC6; 47-fold selectivity for HDAC11 over HDAC7 |
| Conditions | Inhibition of recombinant full-length human HDAC11, HDAC6, and HDAC7 using electrophoretic mobility shift assay |
Why This Matters
For researchers investigating HDAC11's specific role in immunology or oncology, this compound offers a quantifiable selectivity advantage over pan-HDAC inhibitors, reducing confounding biological effects from HDAC6 or HDAC7 inhibition.
- [1] BindingDB. (n.d.). BDBM50630960 CHEMBL5399941: IC50 values for HDAC11, HDAC6, and HDAC7. Retrieved from https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50630960 View Source
